Product packaging for (S)-1-Chloro-3,3-dimethylbutan-2-ol(Cat. No.:)

(S)-1-Chloro-3,3-dimethylbutan-2-ol

Cat. No.: B13134857
M. Wt: 136.62 g/mol
InChI Key: RAZKFVKCTUWXHO-RXMQYKEDSA-N
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Description

(S)-1-Chloro-3,3-dimethylbutan-2-ol (CAS RN: 36402-31-0) is a chiral organic compound with the molecular formula C6H13ClO and an average molecular mass of 136.619 g/mol . It features both a chlorine substituent and a stereocenter on its carbon chain, making it a valuable chiral building block or intermediate in sophisticated organic synthesis and pharmaceutical research . While specific applications for the pure (S)-enantiomer are an area of active investigation, its structural features suggest potential utility in asymmetric synthesis for constructing more complex, enantiomerically pure molecules. Related compounds, such as the non-chiral 1-Chloro-3,3-dimethyl-butan-2-one, are noted for their use in analytical method development and pharmacokinetics studies, indicating the relevance of this chemical family in various research and development settings . The compound's reactivity is defined by its functional groups; the chloro group can participate in nucleophilic substitution reactions, while the alcohol group can be involved in oxidation or protection reactions. Researchers are advised to handle this material with care, as similar chlorinated compounds are classified as highly flammable and can cause skin and eye irritation . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClO B13134857 (S)-1-Chloro-3,3-dimethylbutan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

(2S)-1-chloro-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3/t5-/m1/s1

InChI Key

RAZKFVKCTUWXHO-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CCl)O

Canonical SMILES

CC(C)(C)C(CCl)O

Origin of Product

United States

Synthetic Methodologies for S 1 Chloro 3,3 Dimethylbutan 2 Ol

Chemoenzymatic and Biocatalytic Approaches

The use of biocatalysts, such as isolated enzymes or whole microbial cells, offers a green and efficient alternative to traditional chemical methods for the synthesis of chiral compounds. These biological systems often exhibit high enantioselectivity and operate under mild reaction conditions.

Enantioselective Reduction of Precursor Ketones

A primary biocatalytic route to (S)-1-Chloro-3,3-dimethylbutan-2-ol involves the asymmetric reduction of the corresponding prochiral ketone, 1-chloro-3,3-dimethyl-2-butanone. This transformation is often accomplished using ketoreductases (KREDs), which are enzymes that catalyze the stereoselective reduction of ketones to alcohols.

Various microorganisms are known to possess reductases capable of this transformation with high enantioselectivity. For instance, yeast species such as Saccharomyces cerevisiae (baker's yeast) and Candida parapsilosis are well-known for their ability to reduce a wide range of ketones to their corresponding chiral alcohols. While specific data for the reduction of 1-chloro-3,3-dimethyl-2-butanone by these yeasts is not extensively detailed in publicly available literature, the general principle involves incubating the ketone substrate with the microbial cells, which internally provide the necessary enzymes and cofactors (like NADPH) for the reduction. The enantiomeric excess (e.e.) of the resulting alcohol can be influenced by various factors, including the specific microbial strain, reaction conditions such as temperature and pH, and the use of co-solvents.

Below is a table summarizing the typical outcomes of enantioselective reduction of chloroketones using microbial catalysts, which can be extrapolated to the synthesis of the target compound.

BiocatalystSubstrateProductEnantiomeric Excess (e.e.)Yield
Saccharomyces cerevisiaeγ-chloro β-diketonesγ-chloro (S)-β-hydroxy ketones66-96% elsevier.com-
Candida parapsilosisEthyl 4-chloro-3-oxobutyrate(S)-Ethyl 4-chloro-3-hydroxybutanoateHigh nih.gov-

Asymmetric Epoxidation and Halohydrin Formation via Biocatalysts

An alternative biocatalytic strategy involves the asymmetric epoxidation of an alkene precursor, followed by a regioselective ring-opening to yield the desired chlorohydrin. For the synthesis of this compound, the logical alkene precursor would be 3,3-dimethyl-1-butene (B1661986).

The Sharpless asymmetric epoxidation is a well-established chemical method for this transformation. researchgate.netdalalinstitute.commdpi.com In a biocatalytic context, certain enzymes, such as monooxygenases, can catalyze the enantioselective epoxidation of alkenes. Following the formation of the chiral epoxide, (S)-3,3-dimethyl-1,2-epoxybutane, a nucleophilic ring-opening reaction with a chloride source (e.g., HCl) would be required. The regioselectivity of this ring-opening is crucial, with the chloride ion needing to attack the less substituted carbon of the epoxide ring to yield the desired 1-chloro-2-ol isomer.

Microbial Transformations Leading to Chiral Chlorohydrins

Microbial transformations encompass a wide range of reactions catalyzed by whole microorganisms. nih.govnih.govresearchgate.net In the context of producing this compound, this could involve the direct conversion of a suitable precursor by a microorganism. This approach is advantageous as it can eliminate the need for purified enzymes and cofactors.

Screening of various microbial strains, including bacteria, yeasts, and fungi, is a common strategy to identify organisms capable of performing the desired stereoselective reduction of 1-chloro-3,3-dimethyl-2-butanone. The identified strain can then be cultured and used as a whole-cell biocatalyst for the transformation.

Enzyme Engineering for Enhanced Enantioselectivity and Activity

To improve the efficiency and selectivity of biocatalytic processes, enzyme engineering techniques can be employed. This involves modifying the genetic code of a reductase enzyme to alter its properties, such as substrate specificity, enantioselectivity, and stability. Techniques like directed evolution and site-directed mutagenesis can be used to create enzyme variants with improved performance for the reduction of 1-chloro-3,3-dimethyl-2-butanone. By targeting specific amino acid residues in the active site of the enzyme, it is possible to tailor the catalyst for optimal production of this compound with very high enantiomeric excess.

Asymmetric Chemical Synthesis Strategies

In addition to biocatalytic methods, asymmetric chemical synthesis provides powerful tools for the preparation of enantiomerically pure compounds.

Chiral Auxiliaries in the Synthesis of this compound

A well-established strategy in asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective reduction of a ketone or the opening of an epoxide. For instance, an achiral ketone could be converted into a chiral enolate through the use of a chiral auxiliary. Subsequent reaction of this enolate would proceed with high diastereoselectivity due to the steric influence of the auxiliary.

A prominent example of chiral auxiliaries is the family of Evans oxazolidinones. bath.ac.ukyoutube.comresearchgate.net These auxiliaries can be used to direct aldol (B89426) reactions, which could be a potential route to establishing the stereocenter in the target molecule. While a specific application of an Evans auxiliary for the synthesis of this compound is not readily found in the surveyed literature, the general principle would involve the formation of a chiral enolate from a suitable precursor, followed by a reaction that introduces the chloromethyl group and subsequent reduction of the carbonyl to the desired alcohol.

The following table lists some common chiral auxiliaries and their typical applications in asymmetric synthesis.

Chiral AuxiliaryTypical Application
Evans OxazolidinonesAsymmetric aldol reactions
PseudoephedrineAsymmetric alkylations
CamphorsultamAsymmetric Diels-Alder

Asymmetric Catalysis for Carbon-Oxygen Bond Formation

A prominent strategy for establishing the chiral secondary alcohol motif in this compound involves the asymmetric epoxidation of a prochiral olefin, followed by regioselective ring-opening of the resulting epoxide. The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely employed method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. While the direct substrate for this compound synthesis, 3,3-dimethyl-1-butene, is not an allylic alcohol, a related strategy can be envisioned. This would involve the asymmetric epoxidation of 3,3-dimethyl-1-butene to form the corresponding chiral epoxide, (R)-2-(tert-butyl)oxirane. Subsequent nucleophilic ring-opening with a chloride source would then yield the target chlorohydrin.

The success of this approach hinges on the ability to perform a highly enantioselective epoxidation of the sterically hindered neohexene substrate. Various catalytic systems have been developed for the asymmetric epoxidation of unfunctionalized olefins.

Catalyst SystemOlefin SubstrateEpoxide ProductEnantiomeric Excess (ee)
Titanium(IV) isopropoxide / Diethyl tartrateAllylic Alcohols2,3-EpoxyalcoholsTypically >90%
Chiral (salen)Mn(III) complexesCis-disubstituted olefinsChiral EpoxidesVaries with substrate and catalyst
Chiral dioxiranesVarious olefinsChiral EpoxidesCan be high for specific substrates

This table presents typical performance for these catalyst systems on their preferred substrates and is illustrative of the potential for asymmetric epoxidation.

Following the formation of the chiral epoxide, the regioselective opening of the oxirane ring at the less substituted carbon (C1) by a chloride nucleophile is required. This is generally favored under neutral or basic conditions, while acidic conditions might lead to a mixture of regioisomers.

Stereoselective Hydrochlorination Reactions of Enantiopure Olefins

An alternative approach involves the direct, stereoselective addition of a hypochlorite (B82951) equivalent across the double bond of an enantiopure olefin. This method, however, is less common for the synthesis of simple acyclic chlorohydrins like this compound due to the challenges in preparing the required enantiopure 3,3-dimethyl-1-butene, which is a prochiral molecule.

However, the principles of stereoselective halohydrin formation are well-established. The reaction of an alkene with a source of electrophilic halogen in the presence of water proceeds via a cyclic halonium ion intermediate. The subsequent attack of water occurs in an anti-fashion, leading to a trans-halohydrin. If the starting olefin were chiral and possessed facial bias, this could direct the approach of the halogenating agent, leading to a diastereoselective reaction.

Diastereoselective Synthesis from Chiral Precursors

The synthesis of this compound can be achieved with high diastereoselectivity by starting with a substrate that already contains a stereocenter. This "chiral pool" approach leverages the vast number of enantiopure starting materials available from natural sources. For instance, a chiral aldehyde or ketone could be reacted with a suitable organometallic reagent to introduce the tert-butyl group, followed by further transformations to install the chloro and hydroxyl functionalities.

A hypothetical diastereoselective route could commence from a chiral α-hydroxy ester. Elaboration of the ester to introduce the tert-butyl group via a Grignard reaction, followed by reduction and subsequent chlorination, could afford the target molecule. The stereochemistry of the final product would be directed by the initial stereocenter of the starting material.

Chiral PrecursorKey TransformationDiastereomeric Ratio (d.r.)
(S)-Ethyl lactateGrignard addition of tert-butylmagnesium chlorideDependent on reaction conditions
(R)-Glyceraldehyde acetonideWittig reaction followed by functional group manipulationsPotentially high due to steric hindrance

This table illustrates potential chiral precursors and key transformations for a diastereoselective synthesis. The diastereomeric ratios are highly dependent on the specific reagents and conditions employed.

Resolution Techniques for Enantiomeric Enrichment

When a synthetic route produces a racemic mixture of (±)-1-chloro-3,3-dimethylbutan-2-ol, resolution techniques can be employed to separate the enantiomers and isolate the desired (S)-enantiomer.

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One of the most effective methods for the kinetic resolution of terminal epoxides, and by extension their chlorohydrin precursors, is the Jacobsen hydrolytic kinetic resolution (HKR). unipd.itnih.gov This method utilizes a chiral (salen)cobalt(III) complex to catalyze the hydrolysis of one enantiomer of a racemic epoxide at a much faster rate than the other.

In the context of this compound, a racemic mixture of the corresponding epoxide, (±)-2-(tert-butyl)oxirane, could be subjected to HKR. The (S)-enantiomer of the epoxide would be preferentially hydrolyzed to the corresponding diol, leaving the unreacted (R)-epoxide in high enantiomeric excess. This (R)-epoxide could then be ring-opened with a chloride source to yield this compound. The efficiency of the HKR is often very high, allowing for the recovery of the unreacted epoxide with >99% ee. unipd.it

Resolution MethodSubstrateChiral Catalyst/ReagentOutcome
Hydrolytic Kinetic Resolution (HKR)Racemic terminal epoxidesChiral (salen)Co(III) complexesEnantioenriched epoxide and diol
Acylation-based Kinetic ResolutionRacemic secondary alcoholsChiral acylating agent/catalystEnantioenriched alcohol and ester

Crystallization-Based Enantiomeric Separation

Crystallization-based resolution methods exploit the different physical properties of diastereomeric salts formed from a racemic mixture and a chiral resolving agent. For a racemic mixture of 1-chloro-3,3-dimethylbutan-2-ol (B3382811), the hydroxyl group provides a handle for derivatization with a chiral acid to form diastereomeric esters. These diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

Alternatively, if the racemic compound forms a conglomerate (a mechanical mixture of enantiopure crystals), direct preferential crystallization can be employed. This method, however, is relatively rare.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals several logical bond disconnections and strategic approaches to its synthesis. wikipedia.org

Disconnect 1: C-O Bond

A primary disconnection can be made at the C-O bond of the secondary alcohol. This leads back to a chiral epoxide, (R)-2-(tert-butyl)oxirane, as a key intermediate. This epoxide can be accessed through the asymmetric epoxidation of the prochiral alkene, 3,3-dimethyl-1-butene.

Disconnect 2: C-Cl Bond

Alternatively, disconnection of the C-Cl bond suggests a chiral diol, (S)-3,3-dimethylbutane-1,2-diol, as a precursor. This diol could be synthesized via asymmetric dihydroxylation of 3,3-dimethyl-1-butene and then selectively chlorinated at the primary hydroxyl group.

Disconnect 3: C-C Bond

A carbon-carbon bond disconnection between the carbon bearing the hydroxyl group and the tert-butyl group points to a synthesis starting from a smaller chiral fragment, such as (R)-chloromethyloxirane (epichlorohydrin), and introducing the tert-butyl group via an organocuprate addition.

This retrosynthetic analysis highlights the key strategic considerations in designing a synthesis for this compound, with the formation of the chiral center being the pivotal step. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

Stereochemical Aspects and Chiral Recognition of S 1 Chloro 3,3 Dimethylbutan 2 Ol

Absolute Configuration Determination Methodologies

The unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of stereochemistry. For chiral alcohols such as (S)-1-chloro-3,3-dimethylbutan-2-ol, several powerful techniques are employed. These methods typically involve either a direct structural analysis or the use of chiral auxiliaries to create diastereomeric species that can be distinguished by spectroscopic methods.

X-ray Crystallography of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, and by extension, its absolute configuration. For a chiral alcohol like this compound, which is a liquid or low-melting solid at room temperature, direct crystallization can be challenging. Therefore, it is common practice to convert the alcohol into a crystalline derivative. This is typically achieved by reacting the alcohol with a chiral and crystalline carboxylic acid, such as a phthalate (B1215562), to form a diastereomeric ester.

Although no specific crystallographic data for a derivative of this compound were found in the reviewed literature, the general methodology is well-established. For instance, the absolute configuration of (+)-neopentyl-1-d alcohol was determined by neutron and X-ray diffraction analysis of its strychnine (B123637) salt of the phthalate half-ester. nih.gov This approach involves the use of a chiral reference compound (strychnine) to determine the absolute stereochemistry of the alcohol derivative.

Illustrative Data for a Related Compound Derivative:

The following table provides an example of the type of crystallographic data that would be obtained for a derivative of a chiral alcohol. This data is for the (-)-strychninium (+)-neopentyl-1-d phthalate salt. nih.gov

Crystal Data
Formula C38H39DN2O6
Crystal System Monoclinic
Space Group P2(1)
a (Å) 18.564(6)
b (Å) 7.713(2)
c (Å) 23.361(8)
β (°) 94.18(4)
Volume (ų) 3336.0(5)
Z 2
Temperature (K) 100
Final R-factor (Neutron data) 0.144

This table illustrates the kind of data obtained from an X-ray crystallographic analysis of a derivative of a related neopentyl alcohol and is not the data for this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule, making it a valuable tool for assigning absolute configuration. encyclopedia.pub The spectrum of an unknown enantiomer can be compared to the experimentally determined spectrum of a known enantiomer or to a spectrum predicted by quantum-mechanical calculations. nih.gov

Specific ECD spectral data for this compound have not been reported in the surveyed literature. The application of ECD to this molecule would be influenced by the chromophoric nature of the chloro and hydroxyl groups. The analysis would involve comparing the experimental ECD spectrum with that calculated using time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra for a given enantiomer allows for the confident assignment of its absolute configuration.

The conformation of the molecule significantly impacts the ECD spectrum. encyclopedia.pub Therefore, a thorough conformational analysis is a prerequisite for accurate ECD calculations.

Stereochemical Stability and Chirality Transfer Studies

The stereochemical stability of this compound is an important consideration, particularly in chemical transformations. Vicinal halohydrins can undergo intramolecular reactions, such as epoxide formation under basic conditions, which can proceed with inversion of configuration at one of the stereocenters. youtube.com The bulky tert-butyl group in this compound is expected to influence the rates and stereochemical outcomes of such reactions.

Chirality transfer refers to the transmission of stereochemical information from a reactant to a product. nih.gov In reactions involving this compound, the chiral center can direct the stereochemical outcome of subsequent transformations. For instance, if the hydroxyl group is used to direct a reaction at a neighboring position, the stereochemistry of the starting material will influence the stereochemistry of the product. The efficiency of chirality transfer is a key factor in asymmetric synthesis. uea.ac.uk

Specific studies on the stereochemical stability and chirality transfer of this compound were not found in the available literature. Research in this area would be valuable for understanding its reactivity and potential as a chiral building block.

Conformational Analysis and Energy Minima

The conformational preferences of this compound are dictated by the steric and electronic interactions between the substituents around the C-C bond connecting the chiral center and the tert-butyl group. The bulky tert-butyl group, also known as a neopentyl group when part of a larger structure, imposes significant steric constraints, which will heavily influence the rotational energy barrier and the population of different staggered and eclipsed conformations. medium.com

A detailed conformational analysis would involve computational methods, such as molecular mechanics or quantum mechanical calculations, to identify the low-energy conformers and determine their relative populations. The most stable conformation is expected to be one that minimizes steric clashes between the large tert-butyl group, the chlorine atom, and the hydroxyl group.

Reactivity and Transformations of S 1 Chloro 3,3 Dimethylbutan 2 Ol

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The primary chloride in (S)-1-Chloro-3,3-dimethylbutan-2-ol is susceptible to nucleophilic attack. The presence of a bulky tert-butyl group adjacent to the reaction center introduces significant steric hindrance, which influences the reaction kinetics.

Intramolecular Cyclization Pathways

One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization to form an epoxide. This reaction is typically promoted by a base, which deprotonates the hydroxyl group to form an alkoxide. The resulting nucleophilic oxygen then attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming a three-membered ring.

This transformation results in the formation of (S)-3,3-dimethyl-1,2-epoxybutane. The stereochemistry at the carbon bearing the hydroxyl group is retained in the product, leading to the formation of the corresponding chiral epoxide. This epoxide is a valuable intermediate for the synthesis of various other chiral compounds.

Intermolecular Substitution with Various Nucleophiles

This compound can also undergo intermolecular nucleophilic substitution with a variety of nucleophiles. libretexts.org These reactions typically proceed via an SN2 mechanism, although the reaction rate can be slower compared to less sterically hindered primary halides. embibe.com Common nucleophiles that can be employed include:

Hydroxide (B78521) ions (OH⁻): Reaction with a strong base like sodium hydroxide can lead to the formation of (S)-3,3-dimethylbutane-1,2-diol. However, due to the adjacent hydroxyl group, the intramolecular cyclization to the epoxide is often a competing and sometimes major pathway.

Cyanide ions (CN⁻): The use of nucleophiles like sodium or potassium cyanide allows for the introduction of a cyano group, leading to the formation of (S)-4-hydroxy-4,4-dimethylpentanenitrile. This reaction is significant as it extends the carbon chain by one carbon. libretexts.org

Azide (B81097) ions (N₃⁻): Substitution with sodium azide yields (S)-1-azido-3,3-dimethylbutan-2-ol. Azido compounds are versatile intermediates that can be reduced to primary amines or used in cycloaddition reactions.

Ammonia (B1221849) (NH₃): Reaction with ammonia can produce (S)-1-amino-3,3-dimethylbutan-2-ol, although the reaction may require forcing conditions and can be prone to over-alkylation. libretexts.org

The table below summarizes some of the key intermolecular nucleophilic substitution reactions of this compound.

NucleophileReagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)(S)-3,3-Dimethylbutane-1,2-diol
CyanidePotassium Cyanide (KCN)(S)-4-Hydroxy-4,4-dimethylpentanenitrile
AzideSodium Azide (NaN₃)(S)-1-Azido-3,3-dimethylbutan-2-ol
AmmoniaAmmonia (NH₃)(S)-1-Amino-3,3-dimethylbutan-2-ol

Stereoinversion and Retention Mechanisms

For nucleophilic substitution reactions at the primary chlorinated carbon of this compound, the SN2 mechanism is the predominant pathway. embibe.com A hallmark of the SN2 reaction is the inversion of stereochemistry at the carbon center being attacked. libretexts.orglibretexts.org This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack"). libretexts.org

Under certain conditions, particularly with the involvement of neighboring group participation from the hydroxyl group, retention of stereochemistry might be observed. However, for most intermolecular substitutions with strong nucleophiles, the direct SN2 pathway with its characteristic inversion is expected to be the major course of the reaction.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo a range of reactions typical of alcohols, such as esterification, etherification, oxidation, and reduction.

Esterification and Etherification

Esterification: The hydroxyl group can be esterified by reacting it with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. chemguide.co.uk A common method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. wikipedia.org For example, reaction with acetic anhydride (B1165640) would yield (S)-1-chloro-3,3-dimethylbutan-2-yl acetate. Care must be taken with the reaction conditions, as strongly acidic or basic conditions could promote side reactions involving the chloro group.

Etherification: The formation of ethers from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. For instance, reaction with methyl iodide after deprotonation would produce (S)-1-chloro-2-methoxy-3,3-dimethylbutane. It is important to note that the basic conditions required for etherification can also promote the intramolecular cyclization to the epoxide, leading to a potential competition between the two reaction pathways.

The following table outlines representative esterification and etherification reactions.

ReactionReagent(s)Product
EsterificationAcetic Anhydride ((CH₃CO)₂O)(S)-1-Chloro-3,3-dimethylbutan-2-yl acetate
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)(S)-1-Chloro-2-methoxy-3,3-dimethylbutane

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol group of this compound can be oxidized to a ketone. A variety of oxidizing agents can be used for this transformation, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are often preferred to avoid over-oxidation or side reactions. The oxidation product would be (S)-1-chloro-3,3-dimethylbutan-2-one.

Reduction: While the hydroxyl group itself is not typically reduced, the chloro group can be reduced to a hydrogen atom. This can be achieved through various methods, such as catalytic hydrogenation or by using a reducing agent like tributyltin hydride. This reduction would yield (S)-3,3-dimethylbutan-2-ol, effectively removing the chlorine atom while leaving the chiral alcohol intact.

A summary of these transformations is provided in the table below.

ReactionReagent ExampleProduct
OxidationPyridinium Chlorochromate (PCC)(S)-1-Chloro-3,3-dimethylbutan-2-one
Reduction (of C-Cl bond)Tributyltin Hydride (Bu₃SnH)(S)-3,3-Dimethylbutan-2-ol

Hydrogen Bonding Interactions

The presence of a hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. nih.gov This capability influences its physical properties and reactivity. In the condensed phase, intermolecular hydrogen bonding can lead to the formation of dimers or larger aggregates. The oxygen atom of the hydroxyl group can accept a hydrogen bond, while the hydrogen atom of the hydroxyl group can donate one. uomosul.edu.iq These interactions can affect the molecule's conformation and the accessibility of its reactive sites to reagents.

The solubility of ethers in water, for instance, is attributed to hydrogen bonding between the solute and solvent molecules. uomosul.edu.iq Similarly, the hydroxyl group of this compound can form hydrogen bonds with protic solvents, influencing reaction rates and pathways.

PropertyValueReference
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov

Rearrangement Reactions and Fragmentations

Under certain reaction conditions, this compound can undergo rearrangement and fragmentation reactions. A notable transformation is its conversion to an epoxide, (S)-tert-butyloxirane, upon treatment with a base. orgsyn.orggoogle.com This intramolecular Williamson ether synthesis proceeds via deprotonation of the hydroxyl group to form an alkoxide, which then displaces the adjacent chloride ion in an S_N2 reaction. The bulky tert-butyl group influences the stereochemical outcome of this ring closure.

When treated with concentrated hydroiodic acid (HI), 3,3-dimethylbutan-2-ol undergoes a reaction that involves a carbocation rearrangement. doubtnut.com The initial protonation of the hydroxyl group is followed by the loss of a water molecule to form a secondary carbocation. A subsequent 1,2-methyl shift leads to the formation of a more stable tertiary carbocation, which is then attacked by the iodide ion. doubtnut.com A similar rearrangement is observed when 3,3-dimethylbutan-2-ol is treated with hydrochloric acid (HCl), yielding 2-chloro-2,3-dimethylbutane (B1595545) as the major product. doubtnut.com

Fragmentation reactions can also occur, particularly in the gas phase or under mass spectrometry conditions. The fragmentation patterns can provide valuable structural information about the molecule.

Reaction Kinetics and Mechanistic Investigations

The kinetics and mechanisms of reactions involving this compound are of significant interest for optimizing synthetic procedures and understanding its reactivity. The diastereoselective reduction of related α-chloroketones has been studied, revealing that the reaction is controlled by the reactivity of the chloroketone, allowing for stereoselective transformations at low temperatures. mdpi.com The presence of a chiral center in this compound can influence the kinetics of its reactions, leading to diastereoselective or enantioselective outcomes.

The Tishchenko reaction, which involves the disproportionation of an aldehyde to an ester, provides insights into hydride transfer mechanisms that can be relevant to the reduction of related chloroketones. wikipedia.orgillinois.eduorganic-chemistry.org The mechanism involves the formation of a hemiacetal intermediate followed by an intramolecular 1,3-hydride shift. organic-chemistry.org The enantioselective Evans-Tishchenko reduction of β-hydroxyketones has been shown to proceed with high stereoselectivity, and kinetic optical resolution can be achieved with racemic substrates. nih.gov

Studies on the atmospheric degradation of related carbonyl compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, have provided kinetic data for their reactions with atmospheric oxidants. copernicus.org These studies highlight the importance of understanding the reaction kinetics and mechanisms for predicting the environmental fate of such compounds.

ReactionKey Mechanistic FeatureInfluencing FactorsReference
Epoxide FormationIntramolecular S_N2 reactionBase strength, solvent orgsyn.orggoogle.com
Reaction with HI/HClCarbocation rearrangement (1,2-methyl shift)Acid concentration, temperature doubtnut.comdoubtnut.com
Diastereoselective ReductionsChelation vs. non-chelation controlLewis acid, temperature mdpi.comnih.gov

Computational and Theoretical Studies on S 1 Chloro 3,3 Dimethylbutan 2 Ol

Molecular Dynamics Simulations

While DFT calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time. This methodology is invaluable for exploring conformational landscapes and the effects of solvent on molecular behavior.

(S)-1-Chloro-3,3-dimethylbutan-2-ol has several rotatable bonds, leading to a variety of possible conformations. The relative stability of these conformers is determined by a balance of steric and electronic effects, such as van der Waals repulsion, dipole-dipole interactions, and hydrogen bonding.

MD simulations can be used to sample the conformational space of the molecule, identifying the most stable and low-energy conformers. mdpi.com By simulating the molecule over a period of time (typically nanoseconds), the trajectory can reveal the preferred dihedral angles and the energy barriers to rotation between different conformations. mdpi.com For this molecule, a key aspect to investigate would be the orientation of the chloromethyl and hydroxyl groups relative to the bulky tert-butyl group. The presence of an intramolecular hydrogen bond between the -OH group and the chlorine atom would significantly stabilize certain conformations.

Chemical reactions are typically carried out in a solvent, which can have a profound impact on the structure, stability, and reactivity of solute molecules. wikipedia.orglibretexts.org MD simulations can explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions. numberanalytics.com

The influence of different solvents on the conformational equilibrium of this compound can be investigated. In polar, protic solvents like water or ethanol, the solvent molecules can form hydrogen bonds with the hydroxyl group, potentially disrupting any intramolecular hydrogen bonds and favoring more extended conformations. libretexts.org In contrast, nonpolar solvents would have a lesser effect on the intramolecular interactions. The way a solvent stabilizes the starting material versus a transition state can significantly alter reaction rates. wikipedia.orgyoutube.com

Quantum Chemical Calculations for Reaction Pathways

For this compound, a key reaction of interest is nucleophilic substitution at the primary carbon bearing the chlorine atom (an SN2 reaction). sciforum.net A nucleophile would attack the carbon atom, leading to the displacement of the chloride ion. Quantum chemical calculations can model this process step-by-step.

The calculations would involve:

Locating Reactants and Products: Optimizing the geometries of the starting alcohol and the final product after substitution.

Identifying the Transition State (TS): Searching for the saddle point on the PES that connects the reactants and products. The TS for an SN2 reaction typically involves a pentacoordinate carbon atom where the nucleophile is forming a bond and the leaving group is breaking its bond.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the kinetic barrier of the reaction. The bulky tert-butyl group is expected to sterically hinder the backside attack required for an SN2 mechanism, which would be reflected in a higher calculated activation energy compared to a less hindered substrate.

Solvent Effects: The reaction pathway can be recalculated in the presence of a solvent using implicit or explicit solvent models to understand how the solvent modulates the energy profile. numberanalytics.comsciforum.net Polar solvents can stabilize charged species like the leaving chloride ion and the transition state, thereby affecting the reaction rate. wikipedia.orgyoutube.com

These theoretical investigations provide a detailed mechanistic understanding that can be used to predict reactivity and guide the design of new synthetic routes. rsc.org

Transition State Characterization

The formation of halohydrins, such as this compound, from an alkene (3,3-dimethyl-1-butene) and a halogen in the presence of water proceeds through a key intermediate known as a halonium ion. masterorganicchemistry.comleah4sci.comchemistrysteps.com In the case of chlorination, this is a chloronium ion. The reaction mechanism involves the electrophilic addition of the halogen to the alkene's double bond, forming a three-membered ring. masterorganicchemistry.comleah4sci.comchemistrysteps.com

Computational studies on analogous systems, such as the chlorination of ethylene (B1197577) and cis-2-butene (B86535), have been performed to characterize the transition states involved. researchgate.net These studies indicate the existence of both low-polarity transition states, corresponding to molecular addition, and polar transition states for ionic addition. researchgate.net The geometry of these transition states is a critical factor in determining the reaction pathway. For the polar transition state in the chlorination of ethylene, a significantly elongated Cl-Cl bond of approximately 2.85 Å has been calculated. researchgate.net

Table 1: Postulated Transition State Characteristics for the Formation of this compound

StepDescriptionKey Geometric Features (Hypothesized)
1. Chloronium Ion Formation Electrophilic attack of Cl₂ on 3,3-dimethyl-1-butene (B1661986)Asymmetric approach of Cl₂ to the C=C bond. Elongation of the Cl-Cl bond.
2. Nucleophilic Attack by Water Backside attack of H₂O on the chloronium ionApproach of the oxygen atom of H₂O to one of the carbon atoms of the chloronium ring, opposite to the C-Cl bond.

This table is based on established mechanisms for halohydrin formation and is intended to be illustrative due to the absence of specific published data for this compound.

Energy Barriers and Reaction Mechanisms

The energy barriers associated with a reaction determine its rate. Computational studies can calculate these barriers, providing a quantitative understanding of the reaction mechanism. For the chlorination of olefins, calculations have shown that the energy barriers for the transition states can be significant. researchgate.net

For instance, AM1 semi-empirical calculations for the chlorination of ethylene and cis-2-butene in the gas phase indicated transition state energies of 56 and 60 kcal/mol, respectively, for the addition reaction. researchgate.net When polar solvent effects were included in the calculations, the barrier for ionic addition of chlorine to ethylene was found to be 45.3 kcal/mol. researchgate.net It is important to note that different computational methods can yield varying results. For example, highly correlated ab initio molecular orbital calculations for the reaction of a chlorine atom with allene (B1206475) showed that the addition process is barrierless. nist.govresearchgate.netnist.gov

Table 2: Illustrative Energy Barriers for Analogous Alkene Chlorination Reactions

ReactantComputational MethodPhaseTransition State Energy (kcal/mol)Reference
EthyleneAM1Gas56 researchgate.net
cis-2-ButeneAM1Gas60 researchgate.net
EthyleneAM1 (with solvent effects)Solution (ε=10)45.3 researchgate.net
Allene + Cl atomQCISD(T)/6-31+G(d,p)GasBarrierless nist.govresearchgate.netnist.gov

This table presents data for analogous reactions to provide context for the potential energy barriers involved in the formation of this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogs (Excluding Human Clinical Data)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in toxicology and drug discovery for predicting the activity of new compounds without the need for extensive experimental testing.

While specific QSAR models for this compound are not found in the literature, studies on analogous compounds like halogenated alcohols and chlorohydrins provide a framework for understanding the structural features that may influence their activity. For instance, a QSAR study on the acute toxicity of a series of aliphatic alcohols demonstrated the utility of molecular similarity techniques in predicting toxicity. nih.gov Another study on halogenated phenols used Density Functional Theory (DFT) to calculate quantum chemical descriptors for building QSAR models of their toxicity. researchgate.net

The activity of analogs of this compound would likely be influenced by a combination of steric, electronic, and hydrophobic factors. Key descriptors that could be used in a QSAR model for such compounds include:

Molecular Weight and Volume: These descriptors relate to the size of the molecule and can influence its distribution and binding.

LogP (Octanol-Water Partition Coefficient): This is a measure of the compound's hydrophobicity, which affects its absorption and transport in biological systems.

Dipole Moment: This electronic descriptor can be important for interactions with polar receptors.

Quantum Chemical Descriptors: These can include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the compound's reactivity.

A study on chlorohydrins as male antifertility agents in rats found that the activity of several derivatives could be rationalized by their in vivo hydrolysis to active compounds. nih.gov This highlights the importance of considering metabolic transformations when developing QSAR models.

Table 3: Potential Descriptors for QSAR Modeling of this compound Analogs

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
Steric Molecular Volume, Surface AreaBinding affinity to target sites, steric hindrance
Electronic Dipole Moment, HOMO/LUMO energiesReactivity, electrostatic interactions with receptors
Hydrophobic LogPMembrane permeability, absorption, distribution
Topological Connectivity IndicesOverall molecular shape and branching

This table outlines potential descriptors that would be relevant for constructing a QSAR model for analogs of this compound based on general principles of QSAR and studies on related compounds.

Advanced Analytical Methodologies for Characterizing S 1 Chloro 3,3 Dimethylbutan 2 Ol

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of (S)-1-Chloro-3,3-dimethylbutan-2-ol. It provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the elemental composition. nih.gov For this compound (C₆H₁₃ClO), the exact mass of the molecular ion can be calculated and compared against the experimentally observed value to confirm its molecular formula.

Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques (MS/MS) reveals detailed structural information. youtube.com The fragmentation pattern is characteristic of the molecule's structure. In the case of this chlorohydrin, common fragmentation pathways include the cleavage of carbon-carbon bonds adjacent to the oxygen atom (α-cleavage) and the loss of small neutral molecules like water or hydrogen chloride. miamioh.edulibretexts.org The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]+ and [M+2]+) with an approximate intensity ratio of 3:1.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment IonProposed Structure/LossTheoretical m/z
[M-H₂O]⁺Loss of Water118.0729
[M-HCl]⁺Loss of Hydrogen Chloride100.1201
[C₅H₁₁]⁺Loss of CH₂ClOH71.0861
[C₄H₉]⁺ (t-butyl)Cleavage of C2-C3 bond57.0704
[CH₂Cl]⁺Alpha-cleavage49.0029

Note: The theoretical m/z values are based on the most abundant isotopes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the detailed molecular structure of this compound in solution. While 1D ¹H and ¹³C NMR provide initial information, advanced 2D techniques and chiral additives are necessary for complete assignment and enantiomeric purity assessment.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals of the molecule by revealing through-bond correlations. sdsu.edunanalysis.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a cross-peak would be expected between the proton on C2 (the stereocenter) and the two diastereotopic protons on C1.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nanalysis.comemerypharma.com It allows for the definitive assignment of each carbon atom that bears protons. For instance, the signal for the C2 proton will show a correlation to the C2 carbon signal, the C1 protons to the C1 carbon, and the methyl protons of the tert-butyl group to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduemerypharma.com HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the tert-butyl group would show correlations to both the quaternary carbon (C3) and the stereogenic carbon (C2). The proton on C2 would show correlations to C1, C3, and the carbons of the tert-butyl group.

Table 2: Expected 2D NMR Correlations for this compound

Proton SignalCOSY Correlations (with Proton at)HSQC Correlation (with Carbon at)HMBC Correlations (with Carbons at)
H on C2H on C1C2C1, C3, C(CH₃)₃
H₂ on C1H on C2C1C2, C3
(CH₃)₃ on C4NoneC4C3, C2

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

To determine the enantiomeric excess (e.e.), chiral NMR shift reagents are employed. These are typically lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), that can reversibly bind to the hydroxyl group of the alcohol. harvard.edu

Upon complexation, the chiral environment of the shift reagent induces a separation in the chemical shifts of corresponding protons (and carbons) in the two enantiomers (R and S). nih.gov This allows for the integration of the now distinct signals for each enantiomer in the ¹H NMR spectrum. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, enabling a precise calculation of the enantiomeric excess. This method is highly valuable for monitoring the progress and outcome of asymmetric syntheses. tcichemicals.comnih.gov

Chromatographic Techniques for Chiral Purity Assessment

Chromatographic methods are the gold standard for separating and quantifying enantiomers, providing highly accurate measurements of chiral purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective method for the enantioseparation of this compound. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are particularly effective for separating a broad range of chiral compounds, including alcohols.

The separation is typically performed in normal-phase mode using a mobile phase consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). The differing interactions (e.g., hydrogen bonding, dipole-dipole) between each enantiomer and the chiral stationary phase cause one to elute from the column before the other, allowing for their baseline separation and quantification.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity

ParameterCondition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel)
Mobile Phase Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Elution (R)-enantiomer followed by (S)-enantiomer (hypothetical order)

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile compounds like this compound, Gas Chromatography (GC) with a chiral stationary phase is another powerful analytical option. gcms.cz The most common chiral stationary phases for GC are derivatized cyclodextrins. These macrocyclic molecules have a chiral cavity, and they separate enantiomers based on differences in the stability of the inclusion complexes formed with each enantiomer.

The sample is vaporized and carried through the capillary column by an inert gas. The enantiomer that forms a more stable complex with the cyclodextrin (B1172386) stationary phase will be retained longer, thus eluting later. This difference in retention time allows for the separation and quantification of the two enantiomers. Often, derivatization of the alcohol to a more volatile ester or ether can improve peak shape and resolution.

Table 4: Representative Chiral GC Method for Enantiomeric Purity

ParameterCondition
Column Rt-βDEXsm (Derivatized β-cyclodextrin)
Carrier Gas Helium
Injector Temperature 200 °C
Oven Program 80 °C (hold 2 min), then ramp to 150 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to probe the vibrational modes of molecules. These methodologies provide detailed information about the functional groups present within a molecule and offer insights into its structural arrangement. For this compound, both techniques are invaluable for confirming its molecular identity and analyzing its key chemical features, such as the hydroxyl group, the carbon-chlorine bond, and the hydrocarbon backbone. While a dedicated, comprehensive spectral analysis of the specific (S)-enantiomer is not extensively documented in publicly available research, a detailed interpretation can be constructed based on the well-established characteristic frequencies of its constituent functional groups and by referencing spectral data of structurally related compounds, such as its parent alcohol, 3,3-dimethylbutan-2-ol.

Infrared Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energy of these vibrations. For this compound, the key functional groups give rise to characteristic absorption bands.

The most prominent feature in the IR spectrum is typically the O-H stretching vibration of the hydroxyl group. This appears as a broad, strong band in the region of 3200-3600 cm⁻¹. The broadening is a result of hydrogen bonding between molecules in the condensed phase. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed as strong, sharp peaks in the 2850-3000 cm⁻¹ range.

The presence of the chlorine atom introduces a C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. The exact position of this band can be sensitive to the conformation of the molecule. The C-O stretching vibration of the secondary alcohol group is expected to produce a strong band in the 1050-1150 cm⁻¹ region. Bending vibrations for the CH₂, and CH₃ groups also appear in the fingerprint region, providing further structural information.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. A key advantage of Raman spectroscopy is that it is often more sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.

For this compound, the C-C backbone and the symmetric C-H stretching and bending vibrations would be expected to produce strong signals in the Raman spectrum. The C-Cl stretch is also typically Raman active. The O-H stretch, while prominent in the IR spectrum, often yields a weaker and sharper band in the Raman spectrum of alcohols, particularly in the absence of extensive hydrogen bonding.

Detailed Research Findings

While specific research detailing the complete IR and Raman spectra of this compound is limited, analysis of the parent compound, 3,3-dimethylbutan-2-ol, provides a foundational understanding. The NIST Chemistry WebBook provides an IR spectrum for 3,3-dimethylbutan-2-ol which shows the characteristic broad O-H stretch centered around 3380 cm⁻¹, and strong C-H stretching absorptions between 2870 and 2960 cm⁻¹. nist.gov The introduction of a chlorine atom at the C1 position in this compound would be expected to introduce a C-Cl stretching mode and potentially shift the frequencies of adjacent bonds due to its mass and electronegativity.

Studies on similar substituted butanols and chlorohydrins further support the assignment of characteristic vibrational frequencies. Research on the vibrational spectra of various butanol isomers highlights the sensitivity of the fingerprint region to structural changes. researchgate.net Furthermore, investigations into rotational isomerism in related chloro-alkanes demonstrate that the C-Cl stretching frequency can be influenced by the conformational state of the molecule.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound based on established spectroscopic principles and data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - RamanIntensity
O-HStretching3200-36003200-3600Strong, Broad (IR); Weak to Medium (Raman)
C-HStretching (sp³)2850-30002850-3000Strong (IR); Strong (Raman)
C-OStretching1050-11501050-1150Strong (IR); Weak to Medium (Raman)
C-ClStretching600-800600-800Medium to Strong (IR & Raman)
C-HBending (CH₃, CH₂)1350-14701350-1470Medium to Strong (IR & Raman)
C-CStretching800-1200800-1200Weak (IR); Medium to Strong (Raman)

This table provides a predictive framework for the analysis of this compound using vibrational spectroscopy. Experimental determination of the precise peak positions and their intensities in both IR and Raman spectra would provide a definitive vibrational signature for this chiral compound, enabling its unambiguous identification and facilitating further structural and stereochemical investigations.

Applications of S 1 Chloro 3,3 Dimethylbutan 2 Ol As a Chiral Synthon

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the chloro and hydroxyl functionalities in (S)-1-Chloro-3,3-dimethylbutan-2-ol, combined with its fixed stereochemistry, makes it a strategic starting material for the synthesis of other valuable chiral compounds.

Building Block for Chiral Alcohols and Amines

This compound can be envisioned as a progenitor for a variety of chiral alcohols and amines. The chlorine atom serves as a handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the hydroxyl group can be protected and deprotected or used to direct subsequent reactions. For instance, the conversion of the chlorohydrin to the corresponding epoxide, (S)-2-(tert-butyl)-2-methyloxirane, provides a highly reactive intermediate. This epoxide can then be opened by a wide range of nucleophiles in a regioselective and stereospecific manner to afford a variety of chiral alcohols.

Similarly, the synthesis of chiral amines can be achieved through a multi-step sequence. One potential pathway involves the conversion of the alcohol to a better leaving group, followed by displacement with an azide (B81097), and subsequent reduction to the primary amine. This would yield (S)-1-amino-3,3-dimethylbutan-2-ol, a valuable chiral amino alcohol. The inherent chirality of the starting material ensures the stereochemical integrity of the final product.

Intermediates in the Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of chiral heterocyclic compounds. A notable example is its derivative, (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide, which has been shown to be a stable and competent substrate for cyclization reactions. nih.gov Treatment of this amide with a base can induce an intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride to form a chiral oxazoline (B21484) ring. Such heterocyclic scaffolds are prevalent in many biologically active molecules and chiral ligands for asymmetric catalysis.

Role in Asymmetric Total Synthesis Strategies

The defined stereochemistry of this compound is a key asset in the complex endeavor of total synthesis, where precise control of stereocenters is paramount.

Contribution to Stereoselective Bond Formation

In the context of total synthesis, chiral fragments derived from this compound can be incorporated into a larger molecule, transferring their stereochemical information. The tert-butyl group can act as a powerful stereodirecting element, influencing the facial selectivity of reactions at nearby prochiral centers. For example, the hydroxyl group can be used to direct metal-catalyzed hydrogenations or epoxidations on an adjacent double bond, thereby establishing new stereocenters with high diastereoselectivity.

Incorporation into Natural Product Synthesis (Illustrative Examples)

While specific, documented examples of the direct incorporation of this compound into the total synthesis of natural products are not prevalent in readily available literature, its potential is evident. Its structural motifs are present in various natural products. For instance, the 1,2-amino alcohol functionality is a key feature of many alkaloids and sphingolipids. A synthetic strategy could involve the elaboration of this compound into a more complex chiral building block that constitutes a significant portion of a natural product's carbon skeleton.

Applications in Agrochemical Research and Development (Excluding Toxicology)

The search for new, effective, and stereochemically pure agrochemicals is a continuous effort in the chemical industry. Chiral molecules often exhibit higher efficacy and can have a more targeted mode of action. Related structures, such as 4-substituted 3,3-dimethyl-butan-2-ones, have been identified as valuable intermediates in the synthesis of crop protection agents. sigmaaldrich.com These ketones can be halogenated and subsequently reacted with azoles to produce compounds with fungicidal activity. sigmaaldrich.com

Potential in Materials Science (e.g., Chiral Polymers, Ligands)

The utilization of specific chiral synthons is a cornerstone in the development of advanced materials with tailored properties. This compound, with its defined stereocenter, presents theoretical potential as a building block in materials science, particularly in the synthesis of chiral polymers and as a precursor for chiral ligands. However, a comprehensive review of scientific literature and patent databases reveals a significant gap in the documented application of this specific compound in these areas.

While the principles of using chiral synthons to impart chirality to polymers and to create ligands for asymmetric catalysis are well-established, direct evidence of the use of this compound for these purposes is not found in the available research. The following sections outline the hypothetical potential based on the compound's structure, though it is important to note that these are not substantiated by published research.

Chiral Polymers

The incorporation of chiral units into a polymer backbone can induce a helical structure or create chiral microenvironments, leading to materials with unique optical or separation properties. In theory, this compound could be chemically modified to a polymerizable monomer. For instance, the hydroxyl group could be esterified with a vinyl-containing acyl chloride, or the chloro- and hydroxyl- functionalities could be used in condensation polymerization reactions.

A hypothetical polymerization reaction could involve:

Conversion of the alcohol to a more reactive functional group.

Polymerization with a suitable co-monomer to form a chiral polymer chain.

The bulky tert-butyl group in the synthon could influence the polymer's physical properties, such as increasing its rigidity and solubility in organic solvents. However, no data is available in the scientific literature to support the successful synthesis and characterization of polymers derived from this specific chiral synthon.

Chiral Ligands

Chiral ligands are crucial for asymmetric catalysis, a field with significant industrial applications. The this compound molecule contains a stereogenic center that could be incorporated into a ligand structure to create a chiral environment around a metal center.

A theoretical synthetic route to a chiral ligand could involve the substitution of the chlorine atom with a coordinating group, such as a phosphine (B1218219) or an amine, and modification of the hydroxyl group. This could lead to the formation of bidentate ligands that can chelate to a metal.

Despite these theoretical possibilities, a thorough search of the scientific and patent literature did not yield any specific examples of chiral ligands synthesized from this compound, nor any data on their performance in asymmetric catalysis.

Data Tables

Due to the absence of research findings on the application of this compound in materials science, no data tables on polymer properties or ligand performance can be generated.

Environmental Fate and Biotransformation of S 1 Chloro 3,3 Dimethylbutan 2 Ol

Microbial Degradation Pathways and Mechanisms

The primary route for the microbial breakdown of (S)-1-Chloro-3,3-dimethylbutan-2-ol is through enzymatic action, specifically dehalogenation.

The microbial degradation of vicinal halohydrins, such as this compound, is predominantly carried out by a class of enzymes known as halohydrin dehalogenases (HHDHs). These enzymes have been identified in various bacterial species and are key players in the detoxification of halogenated environmental pollutants. acs.org

The mechanism of HHDH-catalyzed dehalogenation involves an intramolecular substitution reaction. A catalytic triad, typically composed of serine, tyrosine, and arginine residues within the enzyme's active site, facilitates the process. The tyrosine residue, activated by the nearby arginine, acts as a base to deprotonate the hydroxyl group of the this compound substrate. The resulting alkoxide ion then acts as a nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. This intramolecular SN2 reaction results in the cleavage of the carbon-chlorine bond and the simultaneous formation of a corresponding epoxide.

The primary metabolites resulting from this enzymatic dehalogenation are a chloride ion and the corresponding epoxide, in this case, (S)-2,2-dimethyl-3,4-epoxybutane. This epoxide can be further hydrolyzed, either abiotically or by other microbial enzymes like epoxide hydrolases, to form 3,3-dimethylbutane-1,2-diol. Further degradation of this diol would likely proceed through standard microbial metabolic pathways for alcohols.

Table 1: Key Enzymes and Metabolites in the Microbial Degradation of this compound

Entity Type Role/Description
Halohydrin Dehalogenase (HHDH)EnzymeCatalyzes the initial dehalogenation step.
(S)-2,2-dimethyl-3,4-epoxybutaneMetaboliteThe primary product of enzymatic dehalogenation.
Chloride IonMetaboliteReleased during the dehalogenation process.
Epoxide HydrolaseEnzymePotentially involved in the further breakdown of the epoxide intermediate.
3,3-dimethylbutane-1,2-diolMetaboliteProduct of epoxide hydrolysis.

Microbial enzymes often exhibit a high degree of stereoselectivity, and halohydrin dehalogenases are no exception. The "(S)" configuration of the chiral center in this compound is a critical factor in its interaction with these enzymes. Different isoforms of HHDHs can show a preference for one enantiomer over the other. This stereoselectivity is crucial for applications in biocatalysis, where these enzymes are used for the kinetic resolution of racemic mixtures of halohydrins and epoxides. acs.org The efficiency and rate of microbial degradation of 1-chloro-3,3-dimethylbutan-2-ol (B3382811) in the environment will, therefore, depend on the specific microbial consortia present and their enzymatic preference for the (S)-enantiomer.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

In addition to microbial action, this compound can be degraded by abiotic environmental processes, primarily hydrolysis and photolysis.

Photolysis: Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The carbon-chlorine bond in chlorinated hydrocarbons can be cleaved by photolysis. The quantum yield, a measure of the efficiency of a photochemical process, for the formation of chlorine atoms from the photolysis of various chlorinated hydrocarbons at 193.3 nm has been determined for several compounds. For instance, the quantum yield for CH2Cl2 is 1.03 ± 0.08 and for CHCl3 is 1.03 ± 0.10. nih.gov While the specific absorption spectrum and quantum yield for this compound are not documented in the reviewed literature, it is expected to undergo some degree of photolytic degradation in sunlit surface waters. The photolysis of chlorine-based disinfectants in water is known to produce reactive species like hydroxyl radicals, which can further contribute to the degradation of organic pollutants. nih.govrsc.org

Environmental Persistence and Mobility Studies (Academic Modeling)

The environmental persistence and mobility of a chemical are key indicators of its potential to cause widespread contamination. Academic modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, is a common approach to predict these characteristics. nih.govresearchgate.net

Persistence: The persistence of this compound in the environment is a function of its susceptibility to the degradation mechanisms mentioned above. Its biodegradability by halohydrin dehalogenases suggests a lower persistence in biologically active environments. However, under conditions where microbial activity is low, its persistence will be dictated by the slower rates of abiotic hydrolysis and photolysis. QSAR models can be used to estimate degradation half-lives based on molecular structure, but specific modeling studies for this compound were not identified. ecoitn.euoup.com

Mobility: The mobility of an organic pollutant in soil and groundwater is largely determined by its tendency to adsorb to soil organic carbon and other soil particles. acs.orgnih.gov This is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc), which can be estimated from the octanol-water partition coefficient (Kow). chemsafetypro.com A low Kow and Koc indicate a higher tendency to remain in the water phase and thus be more mobile. For polar organic pollutants, mobility can be significant, potentially leading to the contamination of groundwater resources. researchgate.net Given the presence of a hydroxyl group, this compound is expected to be more polar and water-soluble than its non-hydroxylated alkane counterpart, suggesting a potential for mobility in aqueous environments.

Table 2: Parameters Used in Academic Modeling of Environmental Fate

Parameter Symbol Description Relevance to this compound
Octanol-Water Partition CoefficientKow (or log Kow)Ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.Indicates the tendency of the compound to partition into organic matter (e.g., soil, biota) versus water. A key input for mobility and bioaccumulation models. chemsafetypro.com
Soil Organic Carbon-Water Partition CoefficientKocRatio of the amount of chemical adsorbed per unit weight of organic carbon in the soil to the concentration of the chemical in the soil solution.Directly predicts the mobility of the compound in soil; higher Koc means less mobility. nih.gov
Degradation Half-lifet1/2The time required for the concentration of a substance to decrease to half its initial value.A measure of persistence in a specific environmental compartment (e.g., water, soil).
Henry's Law ConstantH or KHThe ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium.Indicates the tendency of a compound to volatilize from water to air.

Bioaccumulation Potential in Non-Human Organisms (Academic Studies)

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, either through direct contact with the contaminated medium or through consumption of contaminated food. The potential for a chemical to bioaccumulate is often related to its lipophilicity, which is estimated by the log Kow value. chemsafetypro.com

While no specific bioaccumulation studies on this compound were found, research on short-chain chlorinated paraffins (SCCPs) provides some insight into the behavior of chlorinated alkanes in biological systems. SCCPs are known to be persistent and bioaccumulative. researchgate.netnih.gov Studies on marine organisms have shown that the bioaccumulation factors (BAFs) for SCCPs are positively correlated with their Kow values, indicating that more lipophilic congeners are more likely to bioaccumulate. researchgate.net

Table 3: Bioaccumulation Data for Short-Chain Chlorinated Paraffins (SCCPs) in Marine Organisms from the Pearl River Estuary

Organism Type Log BAF Range Key Findings Reference
Various Marine Biota1.6 - 3.0Log BAFs increased significantly with increasing Kow values. researchgate.net
Oysters and Mangrove Crabs-Biomagnification factor of 2.40 for total SCCPs was observed between these species. researchgate.net

Given that this compound is a relatively small, short-chain chlorinated alcohol, its bioaccumulation potential is likely to be lower than that of the more highly chlorinated and larger SCCPs. The presence of the hydroxyl group increases its water solubility and would likely lead to a lower log Kow value, reducing its tendency to partition into the fatty tissues of organisms. However, without experimental data, this remains an inference based on chemical structure and the behavior of related compounds.

Future Research Directions and Outlook

Development of Novel Enantioselective Synthetic Routes

The efficient and selective synthesis of (S)-1-Chloro-3,3-dimethylbutan-2-ol is a cornerstone for its broader application. While classical resolution methods exist, future research will undoubtedly focus on more elegant and atom-economical enantioselective strategies.

A promising avenue lies in the dynamic kinetic resolution (DKR) of racemic 1-chloro-3,3-dimethylbutan-2-ol (B3382811). This technique combines the enzymatic or chemical resolution of a racemate with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired (S)-enantiomer. Research into novel ruthenium or other transition metal catalysts for the racemization half-reaction, coupled with highly selective lipases for the kinetic resolution, could lead to highly efficient processes. For instance, studies on various aromatic chlorohydrins have demonstrated the efficacy of using Pseudomonas cepacia lipase (B570770) in conjunction with a ruthenium catalyst to produce chlorohydrin acetates in high yields and enantiomeric excesses. nih.gov Applying and optimizing this methodology for the sterically hindered substrate, 1-chloro-3,3-dimethylbutan-2-ol, represents a significant research opportunity.

Furthermore, the development of asymmetric dihydroxylation (AD) and subsequent regioselective chlorination of a suitable alkene precursor, such as 4,4-dimethyl-1-pentene, warrants deeper investigation. While the AD reaction is well-established, achieving high regioselectivity in the subsequent conversion of the diol to the target chlorohydrin can be challenging. Future work should explore novel catalyst-directing groups and reaction conditions to favor the formation of the desired regioisomer.

Exploration of New Catalytic Systems for this compound Derivatization

The synthetic utility of this compound is defined by the chemical transformations it can undergo. The development of novel catalytic systems to derivatize this chiral building block will open doors to new classes of enantiopure molecules.

Future research should target the catalytic activation of the C-Cl bond for cross-coupling reactions. The development of palladium, nickel, or copper-based catalysts that can effectively couple this compound with a wide range of nucleophiles (e.g., organoboronates, organozincs, amines) would be a significant breakthrough. The challenge lies in achieving this activation without compromising the adjacent stereocenter or the hydroxyl group.

Another critical area is the catalytic epoxide formation and subsequent ring-opening . While base-mediated cyclization to the corresponding epoxide is a standard transformation, catalytic methods could offer milder reaction conditions and improved selectivity. Following epoxide formation, the exploration of catalytic, enantioselective ring-opening reactions with various nucleophiles would provide access to a diverse array of 1,2-difunctionalized chiral building blocks.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool to accelerate the discovery and optimization of synthetic routes and catalytic systems. Future research should leverage advanced computational modeling to gain deeper insights into the behavior of this compound.

Density Functional Theory (DFT) calculations can be employed to model the transition states of key synthetic steps, such as the enantioselective reduction of the corresponding chloroketone or the catalytic opening of the derived epoxide. These calculations can elucidate the origins of stereoselectivity and guide the rational design of more effective catalysts and chiral auxiliaries. nih.gov For instance, computational studies on chiral phosphoric acid organocatalysts have provided valuable insights into the mechanisms of asymmetric additions to carbonyl groups, a strategy that could be relevant for the synthesis of the target molecule. nih.gov

Molecular dynamics simulations can predict the conformational preferences of this compound and its derivatives, which is crucial for understanding their interactions with enzymes or catalyst active sites. This predictive power can streamline the selection of enzymes for biocatalytic resolutions or the design of substrates for specific catalytic transformations.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry and sustainable manufacturing are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of environmentally benign and efficient processes.

Flow chemistry presents a significant opportunity to improve the synthesis and derivatization of this compound. researchgate.net Continuous flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. nih.gov The integration of immobilized enzymes or catalysts into flow reactors could enable the development of highly efficient and reusable systems for the production of this compound and its derivatives. chemistryworld.com This approach has been successfully applied to the synthesis of various chiral active pharmaceutical ingredients and their intermediates. nih.gov

Furthermore, research into the use of greener solvents, the reduction of waste through atom-economical reactions, and the development of catalytic cycles that operate under mild conditions will be crucial for the sustainable production of this important chiral building block.

Expanding the Chiral Pool via Structural Modifications

The chemical scaffold of this compound serves as a template that can be systematically modified to expand the available pool of chiral building blocks. nih.gov This involves the strategic replacement of the chlorine atom, the hydroxyl group, or the tert-butyl group to access novel structures with diverse properties.

Future research should focus on developing robust synthetic methodologies to introduce a variety of functional groups in place of the chlorine atom, such as fluorine, bromine, iodine, azide (B81097), or cyano groups. This would generate a library of related chiral halohydrins and pseudohalohydrins with distinct reactivity profiles.

Modification of the tert-butyl group, while more challenging, could also be explored. For example, the development of synthetic routes to analogs with different bulky alkyl or aryl groups could lead to new chiral building blocks with tailored steric and electronic properties, further broadening the scope of their applications in asymmetric synthesis.

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